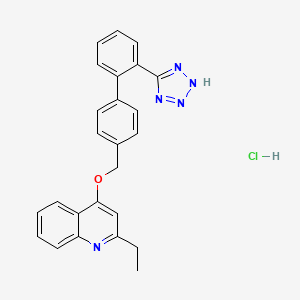

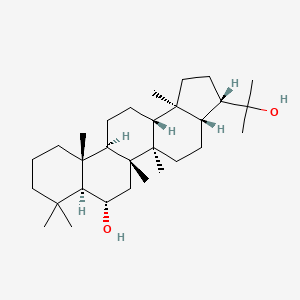

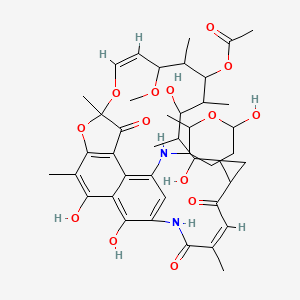

![molecular formula C12H8FN3O2S B1682493 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol CAS No. 370073-65-7](/img/structure/B1682493.png)

2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol

Übersicht

Beschreibung

STK683963 is an activator of cellular ATG4B activity.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

This compound has been identified to exhibit high antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. The unique structure of 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol allows it to act as a scavenger of free radicals, potentially contributing to the prevention of diseases related to oxidative stress .

Antimicrobial Properties

Recent studies have shown that thiazolo[4,5-b]pyridines possess significant antimicrobial activities. This makes 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol a promising candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Herbicidal Use

The herbicidal potential of thiazolo[4,5-b]pyridines has been explored, with findings suggesting that they can be developed into effective herbicides. This application is particularly relevant in agriculture, where there is a constant need for new compounds that can control weeds without harming crops or the environment .

Anti-inflammatory Effects

Thiazolo[4,5-b]pyridines have been reported to have anti-inflammatory properties. As inflammation is a common pathway in many chronic diseases, 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol could be instrumental in the development of new anti-inflammatory drugs, offering alternative treatments for conditions like arthritis and inflammatory bowel disease .

Antifungal Applications

The antifungal activity of this class of compounds opens up possibilities for treating fungal infections, which are a significant health concern, especially in immunocompromised individuals. The development of new antifungal drugs from 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol could address the growing issue of antifungal resistance .

Antitumor Activity

One of the most promising applications of thiazolo[4,5-b]pyridines is in the field of oncology. These compounds, including 2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol , have shown antitumor activities. They could lead to the development of new chemotherapeutic agents that target specific pathways in cancer cells, potentially offering more effective and less toxic treatment options .

Wirkmechanismus

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .

Action Environment

The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule and its lipophilicity (affinity for fats). The diol functionality (two hydroxyl groups) at positions 5 and 7 of the thiazolo ring could participate in hydrogen bonding and influence solubility.

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBNLKMLYZFWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327068 | |

| Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17505973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol | |

CAS RN |

370073-65-7 | |

| Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

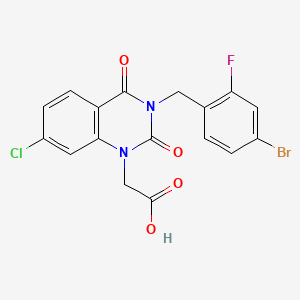

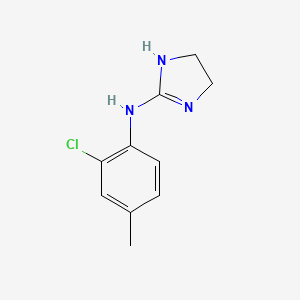

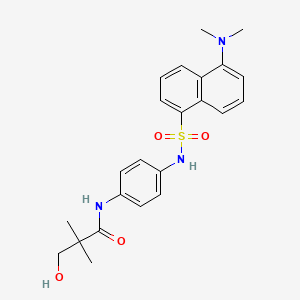

![3-[4-[3-[(3-Methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B1682410.png)

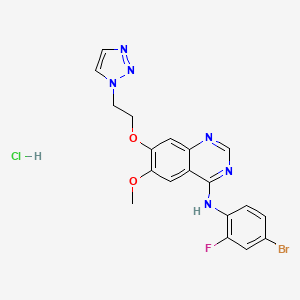

![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)